2-Amino-1-(2,4-difluorophenyl)ethanol
Description
Significance of β-Amino Alcohols in Advanced Organic Synthesis and Chemical Biology
β-amino alcohols, also known as vic-amino alcohols, are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in advanced organic synthesis and chemical biology due to its prevalence in a vast array of biologically active molecules and its utility as a versatile synthetic intermediate.
The strategic importance of β-amino alcohols stems from several key factors:
Chiral Building Blocks: Many β-amino alcohols are chiral and are available in enantiomerically pure forms. This makes them invaluable as starting materials or "chiral pool" synthons for the asymmetric synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. diva-portal.org
Precursors to Bioactive Compounds: The β-amino alcohol framework is a common feature in numerous classes of drugs. For instance, it is found in certain types of bronchodilators, antihypertensives, and antiretroviral agents. Their ability to form hydrogen bonds and interact with biological targets makes them a privileged scaffold in medicinal chemistry.
Versatile Ligands in Catalysis: Chiral β-amino alcohols and their derivatives are widely employed as ligands in asymmetric catalysis. They can coordinate with metal centers to create catalysts that facilitate stereoselective transformations, enabling the efficient and environmentally friendly synthesis of enantiomerically pure compounds.
Synthetic Intermediates: The adjacent amino and hydroxyl groups can be readily transformed into a variety of other functional groups, making β-amino alcohols highly versatile intermediates for the construction of more complex molecular architectures. diva-portal.org For example, they can be used to synthesize oxazolidines, which serve as protecting groups or can be further elaborated. diva-portal.org
The development of stereoselective methods for the synthesis of β-amino alcohols, such as the Sharpless asymmetric aminohydroxylation, has further expanded their accessibility and utility in research. diva-portal.org
Unique Research Interest in Fluorinated Amino Alcohol Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. When incorporated into the amino alcohol scaffold, fluorine imparts a unique set of characteristics that are of particular interest to researchers, especially in the field of drug discovery and materials science.
Key properties that drive research into fluorinated amino alcohol scaffolds include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. This can lead to improved pharmacokinetic profiles. mdpi.com
Increased Lipophilicity: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cell membranes. This is a critical factor for the bioavailability of many drugs, particularly those targeting the central nervous system.
Modulation of Basicity (pKa): The strongly electron-withdrawing nature of fluorine can significantly lower the basicity of nearby amino groups. This modulation of pKa can influence a molecule's solubility, receptor binding affinity, and pharmacokinetic properties.
Conformational Control: The size and electronegativity of fluorine can impose conformational constraints on a molecule. This can lead to a more rigid structure that may bind more selectively and with higher affinity to a specific biological target.
The strategic incorporation of fluorine into amino alcohol scaffolds represents a powerful tool for medicinal chemists to optimize the properties of lead compounds and develop new therapeutic agents with improved efficacy and safety profiles. mdpi.com
Overview of Current Research Landscape Pertaining to 2-Amino-1-(2,4-difluorophenyl)ethanol
This compound is a specific example of a fluorinated β-amino alcohol that has garnered attention within the research community. While extensive, large-scale studies may be limited, its availability from chemical suppliers for early discovery research indicates its role as a building block in the synthesis of more complex molecules. sigmaaldrich.com
The research interest in this particular compound is largely driven by the combination of its β-amino alcohol core and the presence of the 2,4-difluorophenyl group. This substitution pattern is of interest for several reasons:
The fluorine atoms can influence the electronic properties of the aromatic ring, which can, in turn, affect the reactivity and binding interactions of the entire molecule.
The difluoro substitution provides two sites for potential metabolic blocking, which could enhance the compound's stability in biological systems.
While specific published studies detailing the synthesis and application of this compound are not abundant in the public domain, its structural analogues have been investigated in various contexts. For example, related fluorinated amino alcohols are explored as precursors for pharmaceuticals targeting neurological disorders. solubilityofthings.com The presence of a fluorine substituent on the phenyl ring is often associated with diverse reactivity and interactions with biological targets. solubilityofthings.com
The physicochemical properties of this compound, such as its solubility, are influenced by its polar amino and hydroxyl groups, which allow for hydrogen bonding with polar solvents. solubilityofthings.com This suggests it would have good solubility in water and alcohols, and poor solubility in non-polar solvents. solubilityofthings.com
Below is a table summarizing the known identifiers and basic properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 872574-40-8 |
| Molecular Formula | C8H9F2NO |
| Physical Form | Solid |
Data sourced from available chemical supplier information. sigmaaldrich.com
Further research into this and related compounds is likely to focus on its potential as a chiral building block for the synthesis of novel bioactive molecules and as a scaffold for the development of new catalysts and materials.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHGFAPUWXIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588010 | |
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51337-06-5 | |
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 1 2,4 Difluorophenyl Ethanol and Analogues
Chemo- and Stereoselective Synthesis Approaches
Asymmetric synthesis provides the most direct route to enantiomerically pure β-amino alcohols, avoiding classical resolution steps. Key strategies include the catalytic asymmetric aminohydroxylation of olefins, stereoselective additions to chiral imines, reductive amination of prochiral ketones, and novel catalytic coupling reactions.
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into N-protected 1,2-amino alcohols. researchgate.net This reaction utilizes an osmium tetroxide catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to induce enantioselectivity. nih.gov The process is known for its regio- and syn-selective nature, providing a reliable way to install adjacent amine and hydroxyl functionalities across a double bond. nih.govrsc.org
The reaction typically involves an alkene substrate, a nitrogen source (such as a salt of an N-halosulfonamide, -carbamate, or -amide), the osmium catalyst (e.g., K₂OsO₂(OH)₄), and a chiral ligand. researchgate.netnih.gov The choice of ligand, derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which enantiomer of the amino alcohol is formed. For the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol, the precursor would be 2,4-difluorostyrene (B1320911). The reaction would proceed via the addition of an amino group and a hydroxyl group across the vinyl group of the styrene (B11656) derivative.
Two possible mechanisms have been proposed, both involving the formation of an osmium(VI) imido species. nih.gov One pathway involves a [3+2] cycloaddition of the alkene to the Os(VI) imido glycolate, while the other involves a [2+2] cycloaddition to an imido trioxoosmium species, forming an osmaazetidine intermediate that subsequently rearranges. nih.gov The steric and electronic environment created by the chiral ligand directs the facial selectivity of the alkene addition, leading to high enantiomeric excess (ee).
| Ligand Class | Nitrogen Source | Catalyst System | Typical Yield | Typical ee | Ref |
| (DHQ)₂PHAL | CbzNHCl | K₂OsO₂(OH)₄ | Good | High | princeton.edu |
| (DHQD)₂PHAL | TsNClNa | K₂OsO₂(OH)₄ | Good-Excellent | High | researchgate.net |
| (DHQ)₂AQN | AcNHBr | K₂OsO₂(OH)₄ | Moderate-Good | High | researchgate.net |
This table presents representative conditions for the Sharpless Asymmetric Aminohydroxylation. The specific outcomes for 2,4-difluorostyrene would require empirical validation.
An alternative strategy for constructing chiral β-amino alcohols involves the diastereoselective nucleophilic addition to chiral imines or aldimines. mdpi.com In this approach, a chiral auxiliary is attached to the nitrogen atom of the imine, which directs the stereochemical outcome of the addition of a one-carbon nucleophile (e.g., a Grignard reagent, organolithium species, or cyanide). mdpi.com The synthesis would commence with the condensation of 2,4-difluorobenzaldehyde (B74705) with a chiral amine to form a chiral imine. Subsequent addition of a suitable C1 nucleophile, followed by removal of the chiral auxiliary, would yield the target amino alcohol.
Recent advancements have also focused on catalytic asymmetric umpolung reactions of imines. nih.gov In this type of transformation, a chiral phase-transfer catalyst can activate an imine to behave as a nucleophile, which can then react with an electrophile. nih.gov While typically used to form γ-amino ketones, the underlying principle of generating a stereocontrolled C-C bond adjacent to the nitrogen atom is relevant. The development of new cinchona alkaloid-derived catalysts has been crucial for achieving high enantioselectivity in these transformations. nih.gov
The asymmetric reductive amination of α-hydroxy ketones is a highly effective biocatalytic method for producing chiral amino alcohols. nih.gov This process often employs engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs), which can catalyze the conversion of a ketone to an amine with high stereoselectivity using ammonia (B1221849) as the amine source. nih.govwhiterose.ac.uk
For the synthesis of this compound, the starting material would be 1-(2,4-difluorophenyl)-2-hydroxyethanone. In the presence of an appropriate AmDH and a cofactor such as NADH or NADPH, the ketone is converted to an imine intermediate, which is then stereoselectively reduced by the enzyme to furnish the final chiral amino alcohol. nih.gov Protein engineering and directed evolution have been used to develop highly active and selective enzymes for this purpose, often improving key metrics like catalytic efficiency (kcat/Km) and total turnover numbers (TTN). nih.gov Another related approach is the asymmetric transfer hydrogenation of the corresponding α-amino ketone, 2-amino-1-(2,4-difluorophenyl)ethanone, using a transition metal catalyst (e.g., Ruthenium) with a chiral ligand. acs.org
| Enzyme Type | Substrate | Key Features | Conversion | Enantiomeric Excess (ee) | Ref |
| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | Uses ammonia as amine donor; requires cofactor regeneration system. | Up to 99% | >99% | nih.gov |
| Imine Reductase (IRED) | α-Hydroxy Ketones | Can use various primary amines; requires cofactor. | High | High | whiterose.ac.uk |
| Ru-Catalyst | α-Amino Ketones | Homogeneous catalysis; uses formic acid/triethylamine as H-source. | High | >99% | acs.org |
This table showcases the potential of reductive amination strategies for synthesizing chiral amino alcohols based on analogous substrates.
A novel and powerful method for the synthesis of chiral β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govbohrium.com This reaction provides access to products bearing vicinal stereocenters from readily available starting materials. nih.gov The key to this transformation is a chiral chromium catalyst that performs three critical roles: the chemoselective single-electron reduction of the imine, rapid interception of the resulting α-amino radical, and chemo- and stereoselective addition of this radical to an aldehyde. nih.gov
The reaction proceeds through a radical-polar crossover mechanism, starting with the formation of an α-amino radical from the N-sulfonyl imine, rather than a ketyl radical from the aldehyde. nih.govorganic-chemistry.org This selective activation avoids the common side reaction of aldehyde homodimerization (pinacol coupling). bohrium.com The methodology shows broad substrate scope, tolerating a wide range of aromatic, aliphatic, and heteroaromatic aldehydes with good yields and high diastereo- and enantioselectivity. organic-chemistry.org For the synthesis of the target compound, this strategy would involve the coupling of 2,4-difluorobenzaldehyde with an N-sulfonyl imine derived from formaldehyde.
| Aldehyde Substrate | Imine Substituent | Diastereomeric Ratio (dr) | Yield | Enantiomeric Excess (ee) | Ref |
| Aromatic | Aryl | >20:1 | High | >95% | organic-chemistry.org |
| Aliphatic | Aryl | >20:1 | Good | >90% | organic-chemistry.org |
| Heteroaromatic | Aryl | >20:1 | High | >98% | organic-chemistry.org |
This table summarizes the general effectiveness of the Cr-catalyzed cross aza-pinacol coupling for producing various β-amino alcohols.
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials for the synthesis of complex chiral molecules. mdpi.combaranlab.org This strategy leverages the existing stereocenters of the starting material, transforming it through a sequence of chemical reactions into the desired target. mdpi.com
For the synthesis of this compound, a plausible chiral pool starting material could be an α-amino acid like D-phenylglycine or L-phenylalanine. A synthetic route could involve the protection of the amino group, followed by the reduction of the carboxylic acid to a primary alcohol. The phenyl ring would then need to be functionalized to introduce the two fluorine atoms at the 2- and 4-positions, which represents a significant synthetic challenge. Alternatively, a fluorinated amino acid could be synthesized first using a chiral auxiliary-based method and then elaborated. mdpi.com For example, enantiopure N-protected β-amino alcohols can be prepared from the corresponding N-protected α-amino acids by reducing the carboxyl group, converting the alcohol to an iodide, and then to a cyanide, which can be further manipulated. researchgate.net This approach ensures that the stereochemical integrity originating from the natural amino acid is transferred to the final product.
Ring-Opening Reactions
Ring-opening reactions of epoxides are a fundamental strategy for the synthesis of β-amino alcohols. This method's effectiveness hinges on the precise control of regio- and stereoselectivity.
Aminolysis of Epoxides: Regio- and Stereoselectivity
The aminolysis of epoxides, which involves the nucleophilic attack of an amine on the epoxide ring, is a direct method for synthesizing β-amino alcohols. rroij.com The outcome of this reaction is highly dependent on the substrate, the amine's nucleophilicity, and the experimental conditions, such as solvent and temperature. nih.gov For instance, the use of catalysts like zinc(II) perchlorate (B79767) hexahydrate can lead to high yields and excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org In some cases, the reaction can proceed efficiently in water without any catalyst. organic-chemistry.org
The regioselectivity of the ring-opening—whether the amine attacks the more or less substituted carbon of the epoxide—is a critical factor. For terminal epoxides, the attack generally occurs at the less hindered carbon. However, for more complex epoxides, the regioselectivity can be influenced by electronic factors and the presence of catalysts. sci-hub.se The reaction is stereospecific, typically proceeding via an SN2 mechanism, which results in an inversion of configuration at the center of attack. diva-portal.org
| Catalyst/Conditions | Substrate | Nucleophile | Selectivity | Yield |
| Zinc(II) perchlorate hexahydrate | Various epoxides | Amines | Excellent chemo-, regio-, and stereoselectivity | High |
| Water (catalyst-free) | Various epoxides | Amines | High selectivity | Excellent |
| TsOH·H2O | Vinylepoxides | Ammonia | High regioselectivity at the allylic position | Good |
Stereospecific Ring-Opening Pathways
Achieving high stereospecificity in the ring-opening of epoxides is paramount for synthesizing enantiomerically pure amino alcohols. The reaction typically follows an SN2 pathway, leading to an inversion of stereochemistry at the point of nucleophilic attack. diva-portal.org For example, the ring-opening of enantiopure (S)-epoxides with an azide (B81097) nucleophile in hot water can produce (R)-2-azido ethanols with high enantioselectivity. nih.gov These azido (B1232118) alcohols can then be reduced to the corresponding amino alcohols. nih.gov
The choice of nucleophile and reaction conditions plays a significant role in determining the stereochemical outcome. For instance, the aminolysis of vinylepoxides catalyzed by TsOH·H2O proceeds with high stereospecificity. sci-hub.se This allows for the synthesis of both syn and anti amino alcohols from the corresponding cis and trans epoxides. sci-hub.se
Henry Reaction and Subsequent Reductions
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols. wikipedia.orgnih.gov This reaction is a valuable tool in organic synthesis because the resulting β-nitro alcohols are versatile intermediates that can be readily converted to β-amino alcohols through reduction of the nitro group. wikipedia.orgnih.gov
The reaction begins with the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as NiCl₂/NaBH₄. nih.gov Chiral catalysts can be employed in the Henry reaction to produce optically active β-nitro alcohols, which can then be reduced to enantiomerically enriched β-amino alcohols. nih.gov
| Aldehyde/Ketone | Nitroalkane | Catalyst/Base | Product | Subsequent Reaction | Final Product |
| Aldehyde | Nitroalkane | Base | β-nitro alcohol | Reduction of nitro group | β-amino alcohol |
| α,α,α-trifluoroacetophenones | Nitromethane | Chiral lanthanide(III)–‘(S)-binolam’ complex | Optically active β-nitro alcohol | Reduction with NiCl₂/NaBH₄ | Enantiomerically enriched β-amino alcohol |
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols. Enzymes can operate under mild conditions and often exhibit excellent enantio- and regioselectivity. nih.gov
Amine Transaminase (ATA) Mediated Transformations
Amine transaminases (ATAs) are powerful biocatalysts that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com This reaction is highly enantioselective, making it an excellent method for producing chiral amines and amino alcohols. mdpi.comdiva-portal.org ATAs have a broad substrate scope, allowing for the synthesis of a wide variety of optically pure amino compounds. mdpi.com The reaction mechanism involves a ping-pong bi-bi process with the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). diva-portal.org
ATAs can be used in multi-step, one-pot reactions, often in combination with other enzymes like ketoreductases, to synthesize complex molecules such as all four diastereomers of a 1,3-amino alcohol. diva-portal.org The choice of the ATA and the amine donor is crucial for achieving high conversion and enantiomeric excess. nih.gov
Alcohol Dehydrogenase (ADH) and Ketoreductase (KRED) Bioreductions
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reversible reduction of ketones to alcohols. tudelft.nlacsgcipr.org These enzymes are highly valuable for the synthesis of chiral alcohols due to their high stereoselectivity. nih.govmdpi.com The reaction requires a cofactor, typically NAD(P)H, which provides the hydride for the reduction. acsgcipr.org Cofactor regeneration is a key aspect of these bioreductions and is often achieved using a sacrificial alcohol like isopropanol (B130326) or a second enzyme system. acsgcipr.org
By using either an (R)- or (S)-selective enzyme, it is possible to produce the desired enantiomer of the alcohol with high enantiomeric excess. acsgcipr.org For the synthesis of this compound, a KRED from Chryseobacterium sp. CA49, ChKRED20, has been identified to catalyze the reduction of the corresponding ketone precursor with excellent stereoselectivity (>99% ee). nih.gov Directed evolution and site-saturation mutagenesis have been employed to significantly enhance the activity and stability of this enzyme, making it suitable for large-scale production. nih.gov
| Enzyme | Substrate | Product | Stereoselectivity | Key Features |
| ChKRED20 (wild-type) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% ee | Excellent stereoselectivity |
| ChKRED20 (L205A mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% ee | 10-fold increased specific activity, 15-fold increase in kcat/Km, enhanced thermal stability |
Multi-Enzyme Cascade Reactions for Chiral Amino Alcohol Synthesis
Multi-enzyme cascade reactions have emerged as a powerful and sustainable approach for the synthesis of chiral amino alcohols. nih.govresearchgate.net These one-pot systems leverage the high selectivity and efficiency of biocatalysts to perform sequential transformations, avoiding the need for isolation of intermediates and reducing waste. researchgate.net
One notable strategy involves the coupling of a transketolase and a transaminase. This system can produce chiral amino-alcohols from simple, non-chiral starting materials. nih.gov Although challenges such as unfavorable reaction equilibria and substrate/product inhibition can exist with transaminases, the use of cascade systems helps to overcome some of these limitations. nih.gov Another effective cascade combines an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH). rsc.org In this system, the ADH oxidizes an alcohol to a ketone, which is then reductively aminated by the AmDH to yield the desired chiral amine. Co-immobilization of these enzymes can enhance catalytic efficiency and stability, allowing for higher product yields and catalyst reuse. rsc.org For instance, a co-immobilized ADH and AmDH system demonstrated a 1.85-fold higher yield of (R)-2-aminohexane compared to the free enzymes. rsc.org
The choice of enzymes and reaction conditions is critical for the success of these cascades. For example, an (S)-selective amine transaminase from Vibrio fluvialis has been used in a cascade with an L-amino acid oxidase and a catalase for the kinetic resolution of racemic amines, achieving high enantiomeric purity of the remaining (R)-amine. semanticscholar.org
| Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Transketolase & Transaminase | Non-chiral starting materials | (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT) | Achieved full conversion in a continuous-flow microreactor system, overcoming inhibitory effects. | nih.gov |
| Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH) | (S)-2-hexanol | (R)-2-aminohexane | Co-immobilized system showed a 90% yield, 1.85-fold higher than free enzymes, and could be reused for eight cycles. | rsc.org |
| (S)-selective Amine Transaminase (ATA-Vfl), L-amino acid oxidase (hcLAAO4) & Catalase (hCAT) | rac-1-phenylethylamine | (R)-1-phenylethylamine | Co-immobilized cascade produced (R)-1-PEA with 97.3% ee and allowed for a 1,000-fold lower input of the co-substrate for an apremilast (B1683926) intermediate. | semanticscholar.org |
Enzyme Engineering and Optimization for Enhanced Biocatalytic Efficiency
To further improve the utility of enzymes in the synthesis of chiral amino alcohols, significant efforts have been directed towards enzyme engineering and optimization. mdpi.com Techniques such as directed evolution, rational design, and computational simulations are employed to enhance enzyme stability, activity, substrate scope, and stereoselectivity. mdpi.comnih.gov
Amine dehydrogenases (AmDHs), which catalyze the asymmetric reductive amination of ketones, are prime targets for protein engineering. nih.gov For instance, an engineered AmDH derived from a leucine (B10760876) dehydrogenase was subjected to iterative saturation mutagenesis, resulting in a variant with a 4-fold improvement in catalytic efficiency (kcat/Km) for the synthesis of a chiral amino alcohol, while maintaining high enantioselectivity (>99% ee) and thermostability. nih.gov Similarly, phenylalanine dehydrogenase has been engineered to catalyze the reductive amination of a bulky ketone, demonstrating the power of this approach to expand the substrate range of these enzymes. nih.gov
Immobilization is another key strategy for enhancing biocatalytic efficiency. mdpi.com By attaching enzymes to a solid support, their stability and reusability can be significantly increased, which is crucial for industrial applications. rsc.orgsemanticscholar.org Co-immobilization of multiple enzymes in a cascade reaction can also lead to improved performance due to substrate channeling and a stabilized microenvironment. semanticscholar.org
| Enzyme | Engineering Strategy | Substrate | Improvement | Reference |
|---|---|---|---|---|
| Amine Dehydrogenase (from Sporosarcina psychrophila) | Combinatorial Active-Site Saturation Test/Iterative Saturation Mutagenesis (CAST/ISM) | 1-hydroxy-2-butanone | 4-fold improvement in kcat/Km and total turnover number (TTN), while maintaining >99% ee. | nih.gov |
| Phenylalanine Dehydrogenase (from Thermoactinomyces intermedius) | Site-directed mutagenesis and C-terminal extension | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | Enabled the synthesis of a bulky amino acid product in high yield. | nih.gov |
| Amine Transaminase (ATA-Vfl-8M) | Protein engineering (8 amino acid substitutions) | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Increased catalytic activity towards a bulky apremilast intermediate. | semanticscholar.org |
Advanced Chemical Synthetic Routes
In addition to biocatalytic methods, several advanced chemical strategies have been developed for the synthesis of chiral amino alcohols and their analogues, offering alternative and often complementary approaches.
Three-Component Coupling Strategies
Three-component coupling reactions represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single step. These reactions have been applied to the synthesis of various nitrogen-containing heterocyclic compounds, such as 3-amino-5-arylpyridazine-4-carbonitriles, through a one-pot reaction of malononitrile, arylglyoxals, and hydrazine (B178648) hydrate. scielo.org.za Similarly, 2-amino-4,6-diarylpyrimidine-5-carbonitriles can be synthesized via a Biginelli-inspired three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov While not yet specifically reported for this compound, the principles of these multi-component reactions offer a promising avenue for the rapid assembly of structurally related amino alcohol analogues.
Directed C-H Amination Protocols
Directed C–H amination has emerged as a powerful tool for the synthesis of amino alcohols by enabling the direct conversion of C-H bonds into C-N bonds. nih.gov This strategy avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences. A radical-mediated approach utilizing a "radical relay chaperone" allows for the β-C–H amination of alcohols. nih.govnih.gov This method involves the in situ conversion of an alcohol to an imidate, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a β-radical that is subsequently aminated. nih.govnih.gov This process provides direct access to β-amino alcohols from abundant alcohol precursors. nih.gov While challenges in controlling regioselectivity and enantioselectivity exist, the development of chiral catalysts for these transformations is an active area of research. nih.govresearchgate.net
Atom-Economical Routes from Primary Amines
Atom economy is a key principle of green chemistry, and synthetic routes that maximize the incorporation of starting materials into the final product are highly desirable. rsc.orgrsc.org An efficient and atom-economical route for the preparation of N-aryl amino alcohols from primary amines has been developed. rsc.orgrsc.org This method involves the condensation of a primary amine with picolinic acid, followed by coupling with a cyclic ether and subsequent reduction/ring-opening of the resulting N,N-disubstituted picolinamide. rsc.org This approach proceeds under mild conditions with high efficiency, and the picolinic acid can be recovered, further enhancing the atom economy of the process. rsc.org
Introduction of Fluorinated Moieties via Fluoroalkyl Amino Reagents
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Fluoroalkyl amino reagents (FARs) have proven to be versatile reagents for the introduction of fluorinated groups. nih.gov These reagents, such as 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine (Yarovenko reagent), can be used for the deoxyfluorination of alcohols. nih.gov The unique reactivity of FARs stems from the presence of electron-withdrawing fluorine atoms near the tertiary amine, which facilitates the transfer of fluoroalkyl groups. nih.gov While the direct application of FARs for the synthesis of this compound from a precursor diol is not explicitly detailed in the provided context, these reagents represent a key technology for the synthesis of fluorinated amino acids and related compounds, making them highly relevant for the synthesis of fluorinated analogues. mdpi.combohrium.com
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to map the hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectrum of 2-Amino-1-(2,4-difluorophenyl)ethanol, distinct signals are expected for each unique proton environment. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, coupled to the adjacent protons of the CH2 group. Similarly, the two protons of the aminomethyl (-CH2-NH2) group would exhibit signals whose chemical shifts are influenced by the adjacent chiral center and the amino group.
The ¹³C NMR spectrum provides information on the carbon skeleton. For this molecule, eight distinct signals would be anticipated, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol (B145695) side chain. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the aromatic carbons to which they are attached, causing them to appear at lower field (higher ppm). jeol.com The carbons of the ethanol moiety (CH-OH and CH2-NH2) would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This data is illustrative and based on typical chemical shift values for similar structural motifs. pdx.educhemistrysteps.comlibretexts.org
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic-H | 6.8 - 7.5 | C-F | 158 - 165 |
| CH-OH | ~4.8 | C-H (Aromatic) | 104 - 132 |
| CH₂-NH₂ | ~2.9 - 3.2 | C-OH | ~72 |
| NH₂ | Variable | C-NH₂ | ~48 |
| OH | Variable |
Advanced NMR Techniques for Fluorinated Derivatives: 1D NOE and H-F HOESY
For complex structures, particularly those containing fluorine, advanced NMR techniques are employed to resolve ambiguities. The Nuclear Overhauser Effect (NOE) provides information about which atoms are close to each other in space, regardless of the number of bonds separating them. A 1D NOE experiment involves irradiating a specific proton signal and observing which other protons show an enhanced signal, thereby identifying spatially proximate neighbors.
Heteronuclear Overhauser Effect Spectrometry (HOESY) is particularly valuable for fluorinated compounds. An H-F HOESY experiment detects through-space interactions between proton (¹H) and fluorine (¹⁹F) nuclei. jeol.com This is crucial for unambiguously assigning the signals of the aromatic protons by confirming their proximity to specific fluorine atoms on the difluorophenyl ring, which helps to solidify the assignment of the substitution pattern. ubc.ca
Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Analogues
Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment. jeolusa.com
In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected for the two chemically non-equivalent fluorine atoms at positions 2 and 4 of the phenyl ring. These signals would appear as multiplets due to coupling with each other (F-F coupling) and with nearby aromatic protons (H-F coupling). The analysis of these coupling patterns provides definitive confirmation of the fluorine substitution on the aromatic ring. rsc.org
Table 2: Predicted ¹⁹F NMR Data for this compound
This data is illustrative and based on typical chemical shift values for similar 2,4-difluorophenyl moieties.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity |
| F (Position 2) | ~ -110 | Doublet of multiplets (dm) |
| F (Position 4) | ~ -115 | Doublet of multiplets (dm) |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₉F₂NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated theoretical mass.
Calculated Exact Mass of [C₈H₉F₂NO + H]⁺: 174.0725
An experimental value matching this calculated mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.
Gas Chromatography-Mass Spectrometry (GC/MS) for Enantiomeric Excess Determination
The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful method for determining the enantiomeric excess (ee), or the purity of one enantiomer relative to the other. uni-tuebingen.de
The standard approach involves a chemical derivatization step where the amino alcohol is reacted with a chiral derivatizing agent. nih.govresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using a standard (achiral) gas chromatography column. The separated diastereomers are then detected by the mass spectrometer, and the relative peak areas from the chromatogram are used to quantify the ratio of the original enantiomers, thus determining the enantiomeric excess. cat-online.comucdavis.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The key functional groups in this compound give rise to distinct absorption bands. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed between 2850 and 3100 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group are strong and typically found in the 1100-1300 cm⁻¹ region. The C-O stretching of the alcohol and C-N stretching of the amine group will also have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. For this compound, the symmetric stretching of the difluorophenyl ring would be a prominent feature in the Raman spectrum.
A hypothetical table of the principal vibrational modes for this compound, based on typical functional group frequencies, is presented below.
Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak | Strong (IR) |
| N-H Stretch (asymmetric) | ~3350 | Medium | Medium (IR) |
| N-H Stretch (symmetric) | ~3280 | Medium | Medium (IR) |
| Aromatic C-H Stretch | 3000-3100 | Strong | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium (IR), Medium (Raman) |
| C=C Aromatic Ring Stretch | 1400-1600 | Strong | Strong (IR), Strong (Raman) |
| N-H Bend | 1550-1650 | Medium | Medium (IR) |
| C-F Stretch | 1100-1300 | Strong | Strong (IR) |
| C-O Stretch | 1000-1200 | Strong | Strong (IR) |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of this compound, especially for resolving its enantiomers.
Due to the chiral center at the carbon atom bearing the hydroxyl group, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological activities. Chiral HPLC is the most common and effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the enantioseparation of a broad range of chiral compounds, including amino alcohols. mdpi.comresearchgate.netyakhak.org Columns like Chiralcel® and Chiralpak® are frequently employed. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The difluorophenyl group and the polar amino and hydroxyl groups of the target molecule will interact with the CSP through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are modulated by the mobile phase composition. mdpi.comresearchgate.net
Table 2: Typical HPLC Conditions for Enantioseparation of Chiral Amino Alcohols
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
To improve the chromatographic properties and detection sensitivity of this compound, pre-column derivatization is often employed. This involves reacting the analyte with a derivatizing agent to form a derivative with more favorable characteristics. The primary amino group is a common target for derivatization.
One strategy is to introduce a chromophore or fluorophore into the molecule to enhance its UV or fluorescence detection. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) and its analogs react with the primary amine to form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). chromatographyonline.comnih.govmdpi.com This indirect method of enantioseparation is a powerful alternative to using a chiral column. Other common derivatizing agents for amines include dansyl chloride and o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.
Table 3: Common Chiral Derivatizing Agents for Amines
| Derivatizing Agent | Functional Group Targeted | Detection Method |
|---|---|---|
| FDAA (Marfey's Reagent) | Primary Amine | UV |
| Dansyl Chloride | Primary/Secondary Amine | Fluorescence |
| o-Phthalaldehyde (OPA)/Thiol | Primary Amine | Fluorescence |
| N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | Primary Amine | UV/MS |
Chiroptical Sensing for Chirality Analysis
Chiroptical sensing provides a rapid and sensitive method for determining the enantiomeric composition and absolute configuration of chiral molecules like this compound. nih.govacs.orgresearchgate.net These techniques rely on the interaction of the chiral analyte with a chiral or achiral sensor molecule to generate a measurable chiroptical signal, typically through circular dichroism (CD) spectroscopy.
The principle involves the formation of a diastereomeric complex between the analyte and the sensor, which then exhibits a characteristic CD spectrum. The intensity of the CD signal is often proportional to the enantiomeric excess of the analyte. For amino alcohols, sensors that can interact with both the amino and hydroxyl groups are particularly effective.
A variety of chiroptical sensors have been developed for amines and amino alcohols. acs.orgnih.gov These can include metal complexes, organic dyes, and supramolecular hosts. For instance, an achiral sensor with an aryl fluoride (B91410) probe can react with amino alcohols to generate distinct chiroptical responses. nih.govacs.orgresearchgate.net The reaction is often designed to be fast and to produce a strong CD signal in the visible region of the spectrum, which avoids interference from the analyte's own UV absorption. This approach allows for high-throughput screening and rapid determination of enantiomeric purity without the need for chromatographic separation.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Various methods, differing in accuracy and computational cost, are used to approximate this solution.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are effective for optimizing molecular geometries and calculating various electronic properties. mdpi.comresearchgate.net The optimization process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, often showing good agreement. nih.gov
For molecules in the amino alcohol class, DFT is used to understand how functional groups influence molecular structure and stability. nih.govsemanticscholar.org While specific DFT studies on 2-Amino-1-(2,4-difluorophenyl)ethanol are not extensively detailed in the available literature, data from related structures provide insight into the expected geometric parameters. For instance, calculations on similar functionalized organic molecules yield precise structural data, as illustrated in the table below which shows theoretical bond lengths and angles for a related fluorophenyl derivative.
| Parameter | Calculated Value (B3LYP) | Parameter | Calculated Value (B3LYP) |
|---|---|---|---|
| F-C (Å) | 1.35 | C-N-H (°) | 112.5 |
| C-C (aromatic) (Å) | 1.39 | C-O-H (°) | 107.8 |
| C-O (Å) | 1.42 | F-C-C (°) | 118.5 |
| C-N (Å) | 1.47 | C-C-O (°) | 110.2 |
Table 1: Illustrative theoretical geometric parameters for a molecule containing fluorophenyl and amino alcohol moieties, calculated using DFT. The data is representative of typical results from such analyses.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. Møller–Plesset perturbation theory of the second order (MP2) is a prominent ab initio method that improves upon the Hartree-Fock (HF) method by incorporating electron correlation effects. nih.gov This addition is crucial for accurately describing molecular systems, especially for calculating interaction energies and modeling systems with significant non-covalent interactions. arxiv.org
MP2 calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties. nih.gov They are particularly valuable in conformational analysis, where subtle energy differences between various geometric arrangements are critical. For example, studies on the simple amino alcohol, 2-aminoethanol, have utilized MP2 alongside DFT to determine the relative energies of its thirteen low-lying conformers, identifying the most stable structures. researchgate.net Such analysis for this compound would clarify how the bulky and electronegative difluorophenyl group influences the conformational preferences of the ethanolamine (B43304) backbone.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. science.govnih.gov
The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. dergipark.org.tr For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and the fluorine atoms, with positive potential near the hydroxyl and amine hydrogens.
| Parameter | Illustrative Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -0.75 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.10 | Chemical reactivity and stability |
Table 2: Representative Frontier Molecular Orbital energy values for a related organic molecule, illustrating the typical output of quantum chemical calculations. A large energy gap suggests high kinetic stability. physchemres.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions within a molecular system. taylorandfrancis.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electron density, which is crucial for understanding hyperconjugation and intramolecular hydrogen bonding. taylorandfrancis.comwisc.edu
In this compound, NBO analysis could be used to quantify the strength of the intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2). This would involve calculating the stabilization energy from the interaction between the lone pair on the nitrogen atom (donor) and the antibonding orbital of the O-H bond (acceptor). Such analyses have been performed on related molecules to elucidate intramolecular bonding. nih.gov
Non-covalent interactions (NCI) analysis is a computational method for identifying and visualizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). NCI plots generate isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically color-coded to differentiate the type and strength of the interaction: blue often indicates strong, attractive interactions (like hydrogen bonds), green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes.
For a flexible molecule like this compound, NCI analysis can visually confirm the presence and nature of intramolecular hydrogen bonds that stabilize certain conformers. A study on substituted amino alcohols used NCI analysis to confirm that the introduction of electron-donating groups enhances the strength of O-H···N intramolecular hydrogen bonds, which is consistent with experimental observations. arxiv.org This tool would be invaluable for understanding the forces that dictate the three-dimensional structure of the title compound.
Conformational Analysis of this compound and Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For flexible molecules, understanding the relative stability of different conformers is essential, as the dominant conformation often dictates the molecule's physical properties and biological activity.
Amino alcohols are known to have multiple rotatable bonds, leading to a complex potential energy surface with several local minima corresponding to different stable conformers. researchgate.net The stability of these conformers is often governed by a delicate balance of intramolecular hydrogen bonding and steric hindrance. arxiv.org For this compound, rotations around the C-C, C-O, and C-N bonds would generate numerous conformers. Theoretical calculations, typically using DFT or ab initio methods, are performed to optimize the geometry of each potential conformer and calculate its relative energy. researchgate.net
A comprehensive study on the parent molecule 2-aminoethanol found thirteen low-lying conformers, with the most stable one being stabilized by an intramolecular O-H···N hydrogen bond. researchgate.net It is highly probable that a similar intramolecular hydrogen bond plays a significant role in stabilizing certain conformers of this compound. The presence of the bulky difluorophenyl group would introduce additional steric constraints, likely influencing which conformers are most populated. Such analysis is critical as the compound is an intermediate in the synthesis of pharmaceuticals like fluconazole, where the specific conformation can be crucial for subsequent reaction steps. mdpi.commdpi.com
Investigation of Intermolecular Interactions: Hydrogen Bonding in Fluorinated Amino Alcohols
The intermolecular interactions of fluorinated amino alcohols such as this compound are of significant interest due to the unique properties conferred by the fluorine atoms. The presence of highly electronegative fluorine atoms on the phenyl ring, in addition to the hydroxyl (-OH) and amino (-NH2) groups, creates a complex landscape of potential non-covalent interactions.
Hydrogen bonding is a critical intermolecular force in these systems. chemguide.co.uk It is a specialized type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen, nitrogen, or fluorine. khanacademy.orgyoutube.com In this compound, both the hydroxyl group and the amino group can act as hydrogen bond donors, while the lone pairs on the oxygen and nitrogen atoms allow them to act as hydrogen bond acceptors. mdpi.com
| Donor Group | Acceptor Group | Interaction Type | Significance |
|---|---|---|---|
| Hydroxyl (-OH) | Amino (-NH₂) on another molecule | Intermolecular O-H···N | Strong interaction influencing crystal packing and solubility. |
| Amino (-NH₂) | Hydroxyl (-OH) on another molecule | Intermolecular N-H···O | Contributes significantly to the stability of the solid-state structure. |
| Hydroxyl (-OH) | Amino (-NH₂) in the same molecule | Intramolecular O-H···N | Can influence molecular conformation by forming a five-membered ring. psu.edu |
| Aromatic C-H | Fluorine (-F) | Weak C-H···F Interaction | May contribute to conformational stability and crystal packing. |
Molecular Modeling for Stereodifferentiation and Binding Rationalization in Research Systems
Molecular modeling is an indispensable tool for understanding the three-dimensional nature of molecules and their interactions, which is particularly crucial for chiral compounds like this compound. The compound possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers), which may have distinct biological activities. Computational methods are frequently employed to differentiate between these stereoisomers and to rationalize why one may bind more effectively to a biological target than another. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the stable conformations of each stereoisomer and to analyze their electronic properties, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). researchgate.netresearchgate.netmdpi.com The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for intermolecular interactions. mdpi.com FMO analysis (HOMO-LUMO gap) provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net These computational analyses help in predicting how the different spatial arrangements of the atoms in each stereoisomer affect their interaction with a chiral environment, such as a receptor binding pocket.
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com In the context of this compound, docking studies can be performed to place its different stereoisomers into the active site of a target enzyme or receptor. By calculating a scoring function that estimates the binding energy, these simulations can rationalize why one enantiomer exhibits higher biological activity. The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a structural basis for the observed stereoselectivity. Such computational studies are vital for the rational design of stereochemically pure drugs. mdpi.com
| Computational Method | Objective | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized molecular geometry, conformational energies, molecular electrostatic potential (MEP), HOMO-LUMO energy gap. mdpi.com |
| Molecular Docking | Binding Pose Prediction | Preferred orientation of stereoisomers in a receptor active site, key binding interactions (e.g., hydrogen bonds), binding affinity scores. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of Intramolecular Interactions | Hyperconjugative interactions, charge transfer, and stabilization energies within the molecule. mdpi.com |
| Hirshfeld Surface Analysis | Visualization of Intermolecular Contacts | Identifies and quantifies different types of intermolecular interactions within the crystal structure. mdpi.com |
Chemical Reactivity and Derivatization Studies
Nucleophilic Reactivity of the Amino Group
The primary amino (-NH₂) group in 2-Amino-1-(2,4-difluorophenyl)ethanol is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, enabling it to attack electron-deficient centers. The nucleophilicity of such amino groups is fundamentally linked to their basicity. libretexts.org This reactivity allows for a variety of derivatization reactions, including alkylation, acylation, and condensation.
The amino group can react with a range of electrophiles to form new carbon-nitrogen bonds. For instance, reaction with alkyl halides can lead to secondary or tertiary amines, while reaction with aldehydes and ketones can form Schiff bases (imines), which can be subsequently reduced to the corresponding secondary amines.
Table 1: Representative Nucleophilic Reactions of the Amino Group Click on a row to view more details about the reaction type.
| Reactant Type | Product Class | General Reaction |
|---|---|---|
| Acyl Halide (e.g., R-COCl) | Amide | Nucleophilic Acyl Substitution |
|
The amino group attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of a stable amide bond and the elimination of a hydrogen halide. | ||
| Aldehyde (e.g., R-CHO) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
|
The reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form an imine. | ||
| Alkyl Halide (e.g., R-X) | Secondary Amine | Nucleophilic Alkylation |
|
The amine acts as a nucleophile in an SN2 reaction with a primary or secondary alkyl halide, resulting in the formation of a secondary amine. |
Oxidation Pathways of the Alcohol Moiety
The secondary alcohol (-CHOH) group is susceptible to oxidation, which can lead to the formation of a ketone. The oxidation of this compound would yield 2-amino-1-(2,4-difluorophenyl)ethan-1-one. A significant challenge in this transformation is achieving chemoselectivity, as the amino group is also prone to oxidation.
To selectively oxidize the alcohol, it is often necessary to either use mild, specific oxidizing agents or to temporarily protect the amino group. louisville.edu For example, reagents like manganese(IV) oxide have been reported for the mild oxidation of β-amino alcohols to the corresponding α-amino aldehydes. researchgate.net Alternatively, the amino group can be protected, for instance as an acetyl derivative, to prevent its reaction and direct the oxidation exclusively to the alcohol moiety. louisville.edu
Table 2: Potential Oxidation Reactions of the Alcohol Moiety
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Manganese(IV) Oxide (MnO₂) | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | Mild, selective for allylic/benzylic alcohols |
| Pyridinium chlorochromate (PCC) | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | Anhydrous conditions, typically CH₂Cl₂ |
Formation of Amide Derivatives
One of the most common derivatization strategies for this compound involves the formation of amides via the nucleophilic amino group. This reaction is typically achieved by treating the amino alcohol with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or an acid anhydride. sphinxsai.comkhanacademy.org The reaction with an acyl chloride, for example, is generally rapid and high-yielding, proceeding via a nucleophilic acyl substitution mechanism. youtube.com The resulting amide derivatives often exhibit different physical, chemical, and biological properties compared to the parent amino alcohol.
Table 3: Examples of Amide Derivative Formation
| Acylating Agent | Amide Product Name |
|---|---|
| Acetyl Chloride | N-(1-(2,4-difluorophenyl)-2-hydroxyethyl)acetamide |
| Benzoyl Chloride | N-(1-(2,4-difluorophenyl)-2-hydroxyethyl)benzamide |
Cyclization Reactions to Form Heterocyclic Derivatives
The 1,2-amino alcohol structural motif present in this compound is a precursor for the synthesis of various heterocyclic systems, particularly five-membered rings. Through reactions with bifunctional reagents, both the amino and alcohol groups can participate in cyclization. For instance, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. Similarly, reagents like phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), can react with both the amino and hydroxyl groups to form N,O-heterocycles like oxazolidinones. researchgate.net These reactions are valuable for creating structurally complex molecules from a relatively simple starting material.
Table 4: Heterocyclic Derivatives via Cyclization Reactions
| Reagent | Heterocyclic System Formed | Reaction Type |
|---|---|---|
| Formaldehyde | Oxazolidine | Condensation |
| Acetone | 2,2-Dimethyloxazolidine | Condensation |
| Carbonyldiimidazole (CDI) | Oxazolidin-2-one | Cyclocarbonylation |
Modulating Reactivity through Fluorine Substitution
The presence of two fluorine atoms on the phenyl ring significantly modulates the reactivity of the amino and alcohol functional groups. Fluorine is the most electronegative element, and its primary influence is a powerful electron-withdrawing inductive effect (-I). semanticscholar.org
This inductive effect has several important consequences:
Reduced Nucleophilicity of the Amino Group : The electron-withdrawing fluorine atoms pull electron density away from the aromatic ring and, subsequently, from the benzylic carbon to which the amino and alcohol groups are attached. This reduces the electron density on the nitrogen atom, making its lone pair less available for donation. Consequently, the amino group in this compound is less basic and less nucleophilic than in its non-fluorinated analog.
Increased Acidity of the Alcohol : The same inductive effect that deactivates the amino group increases the acidity of the hydroxyl proton. By withdrawing electron density, the fluorine atoms stabilize the corresponding alkoxide conjugate base, making the alcohol a stronger acid.
Steric and Electrostatic Effects : The fluorine atoms can create electrostatic repulsion with incoming nucleophiles, potentially hindering reactions at the benzylic center. researchgate.net This effect can influence the rates of substitution reactions. researchgate.net The presence of fluorine can also introduce unique non-covalent interactions, such as fluorine-hydrogen bonds, which can influence the conformation and reactivity of the molecule. nih.gov
Table 5: Influence of Fluorine Substitution on Reactivity
| Functional Group | Property Affected | Effect of 2,4-Difluoro Substitution | Rationale |
|---|---|---|---|
| Amino Group | Basicity | Decreased | Inductive electron withdrawal reduces electron density on Nitrogen. semanticscholar.org |
| Amino Group | Nucleophilicity | Decreased | Reduced availability of the nitrogen lone pair. researchgate.net |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Strategies
The imperative for green chemistry is steering synthetic approaches away from traditional methods that often rely on harsh reagents and multiple protection-deprotection steps. The future of synthesizing 2-Amino-1-(2,4-difluorophenyl)ethanol and its analogs lies in the adoption of biocatalytic and one-pot processes.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. acs.org One-pot cascade reactions, where multiple enzymatic steps are carried out sequentially in the same reactor without isolating intermediates, represent a particularly promising avenue. nih.govresearchgate.netcapes.gov.brresearchgate.netnih.govresearchgate.net
For the synthesis of chiral amino alcohols like this compound, a potential bienzymatic cascade could involve the use of an alcohol dehydrogenase (ADH) and an amine transaminase (ATA). researchgate.net The ADH would first selectively reduce a corresponding diketone precursor, followed by the ATA-catalyzed amination of the less hindered ketone group. researchgate.net This approach avoids the need for protecting groups and can lead to high yields and excellent stereocontrol. researchgate.net Research in this area is focused on discovering and engineering enzymes with the desired substrate specificity and stability to efficiently process fluorinated substrates.
The development of multi-enzyme cascades, mimicking metabolic pathways, is a key trend. nih.govresearchgate.netcapes.gov.brresearchgate.netnih.govresearchgate.net For instance, a three-step chemoenzymatic cascade combining a Wittig reaction, an organocatalyzed conjugate addition, and a ketoreductase-mediated reduction has been successfully employed for the synthesis of chiral nitro alcohols, which are precursors to amino alcohols. researchgate.netresearchgate.net Adapting such cascades to fluorinated substrates is a significant area of future research.
| Enzyme Combination | Reaction Type | Potential Application for this compound Synthesis | Key Advantages |
| Alcohol Dehydrogenase (ADH) & Amine Transaminase (ATA) | Sequential reduction and amination | Synthesis from a diketone precursor | High chemo-, diastereo-, and enantioselectivity; mild conditions. researchgate.net |
| Transketolase & Transaminase | Carbon-carbon bond formation and amination | De novo synthesis from simpler precursors | Use of inexpensive starting materials; potential for one-pot synthesis. |
| Laccase & Transaminase | Sequential oxidation and amination | Synthesis from a racemic secondary alcohol precursor | One-pot, two-step asymmetric amination. researchgate.net |
For any synthetic route to be truly viable, it must be scalable for industrial production. While biocatalysis has been successfully implemented in the large-scale manufacture of several active pharmaceutical ingredients (APIs), challenges remain, particularly for novel enzymes and non-natural substrates. oup.comrsc.orgacs.org
Future research will focus on several key areas to enhance the industrial applicability of biocatalytic routes to this compound:
Enzyme Engineering: Techniques like directed evolution and rational design are being used to improve the stability, activity, and substrate scope of enzymes like ketoreductases and transaminases for industrial conditions. rsc.orgrsc.orgresearchgate.net
Process Optimization: Developing robust and efficient processes, including cofactor regeneration systems and enzyme immobilization, is crucial for economic viability. rsc.orgnih.gov
Continuous Flow Biocatalysis: This approach offers advantages in terms of process control, safety, and scalability, and is an active area of development for pharmaceutical manufacturing. acs.org
The successful scale-up of biocatalytic processes for fluorinated pharmaceutical intermediates has been reported, demonstrating the feasibility of this approach for compounds like this compound. numberanalytics.com
Exploration of Novel Catalytic Systems for Stereoselective Synthesis
While biocatalysis is a major focus, the development of novel chemocatalysts for the stereoselective synthesis of amino alcohols remains a vibrant area of research. actascientific.com The goal is to create highly efficient and selective catalysts that can operate under mild conditions and are tolerant of a wide range of functional groups.
Recent advancements in asymmetric catalysis that could be applied to the synthesis of this compound include:
Copper-Catalyzed Systems: Copper-based catalysts have shown promise in the stereodivergent synthesis of amino alcohols from enals and enones, offering access to all possible stereoisomers. acs.org
Peptidomimetic-Based Catalysts: Short, structured peptide mimics are being explored as catalysts for asymmetric reactions, offering a modular and tunable platform for catalyst design.
Metal-Free Catalysis: The development of organocatalysts and other metal-free systems is a key trend in sustainable chemistry, and their application to the synthesis of chiral amino alcohols is an active area of investigation.
The synthesis of 2-amino-1-phenylethanol (B123470) derivatives has been achieved through various asymmetric methods, including asymmetric hydrogenation and CBS-oxazaborolidine reduction, which could be adapted for the difluorinated analog. researchgate.net
Advancements in Analytical Techniques for Chiral Discrimination
The accurate determination of enantiomeric excess (ee) is critical in the synthesis of chiral compounds. Future research will focus on developing more rapid, sensitive, and high-throughput analytical methods for the chiral discrimination of this compound.
Emerging trends in this area include:
High-Performance Liquid Chromatography (HPLC): The development of novel chiral stationary phases and chiral derivatizing reagents continues to improve the enantioseparation of amino alcohols. oup.comakjournals.com The use of derivatizing agents that introduce a chromophore can significantly enhance detection sensitivity. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents and derivatizing agents in ¹H and ¹⁹F NMR is a powerful tool for determining enantiomeric purity and absolute configuration. acs.orgnih.govresearchgate.netfrontiersin.org ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and the large chemical shift dispersion. acs.org
Fluorescence-Based Assays: High-throughput screening methods based on the formation of fluorescent diastereomeric complexes are being developed for the rapid determination of enantiomeric excess. nih.govscilit.com
| Analytical Technique | Principle | Application to this compound | Recent Advancements |
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives. | Enantiomeric purity determination. | Development of novel chiral stationary phases and highly sensitive derivatizing reagents. oup.comakjournals.com |
| ¹⁹F NMR | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer. | Determination of enantiomeric excess and absolute configuration. | Use of novel chiral solvating agents and in situ derivatization. acs.org |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct emission properties. | High-throughput screening of asymmetric reactions. | Dynamic self-assembly based assays. nih.govscilit.com |
Deeper Understanding of Fluorine's Influence on Molecular Properties and Interactions
The two fluorine atoms on the phenyl ring of this compound significantly influence its physicochemical properties and biological activity. acs.orgnumberanalytics.comresearchgate.netresearchgate.nettaylorfrancis.comresearchgate.netacs.orgopenaccessjournals.comresearchgate.netnbinno.comresearchgate.net A deeper understanding of these effects at a molecular level will guide the rational design of new drugs and materials.
Key areas of future investigation include:
Drug-Receptor Interactions: Elucidating how the fluorine atoms modulate binding affinity and selectivity through interactions such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. researchgate.netresearchgate.netacs.orgopenaccessjournals.com
Metabolic Stability: Investigating the impact of fluorination on metabolic pathways, as the strong carbon-fluorine bond can block sites of oxidative metabolism. researchgate.netresearchgate.net
Physicochemical Properties: Further exploring how fluorine substitution affects pKa, lipophilicity, and membrane permeability, all of which are critical for drug development. acs.orgnumberanalytics.comresearchgate.nettaylorfrancis.comresearchgate.netresearchgate.net
Computational modeling and advanced spectroscopic techniques will play a crucial role in dissecting these complex interactions.
Expanding the Scope of Derivatization and Applications in Novel Scaffolds
The amino and alcohol functional groups of this compound provide convenient handles for derivatization, allowing for its incorporation into a wide range of molecular scaffolds. actascientific.com Future research will focus on synthesizing novel derivatives and exploring their applications in medicinal chemistry and materials science.
Potential areas of exploration include:
Synthesis of Novel Heterocyclic Compounds: Using the amino alcohol as a building block for the synthesis of complex heterocyclic structures with potential biological activity. derpharmachemica.comderpharmachemica.comlongdom.orgfrontiersin.orgnih.gov
Development of Novel Antibiotic and Antifungal Agents: Incorporating the this compound motif into scaffolds known to possess antimicrobial activity. frontiersin.orgnih.gov
Creation of Peptidomimetics: Using the fluorinated amino alcohol to create peptide analogs with enhanced stability and biological activity. researchgate.netnih.gov
The development of diversity-oriented synthesis strategies will be key to rapidly generating libraries of novel compounds for biological screening. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(2,4-difluorophenyl)ethanol, and how do fluorination patterns influence stereochemical outcomes?
The synthesis typically involves reductive amination of 2,4-difluorophenylglyoxal with ammonia or a chiral amine precursor. Fluorination at the 2- and 4-positions on the phenyl ring enhances electron-withdrawing effects, stabilizing intermediates and influencing stereoselectivity. Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) are critical for isolating enantiomers, as demonstrated in analogs like (1S)-2-amino-1-(4-fluorophenyl)ethanol and (R)-2-amino-2-(2,5-difluorophenyl)ethanol .
Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from its structural analogs?
- NMR : NMR distinguishes fluorine substitution patterns (e.g., 2,4-difluoro vs. 4-fluoro). For example, chemical shifts for 2,4-difluorophenyl derivatives appear at δ −110 to −115 ppm, whereas mono-fluorinated analogs show distinct shifts .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHFNO vs. CHFNO for mono-fluorinated derivatives) .
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental reactivity?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the compound’s electronic structure. Calculations reveal:
- Fluorine atoms increase the electrophilicity of the phenyl ring, enhancing reactivity in nucleophilic aromatic substitution.
- The amino and hydroxyl groups form intramolecular hydrogen bonds, stabilizing specific conformers. Experimental validation via X-ray crystallography (e.g., in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) confirms these predictions .
Q. What experimental design considerations address contradictions in biological activity data across fluorinated amino alcohol analogs?
Contradictions often arise from stereochemistry and fluorination patterns:
- Case Study : (R)-2-Amino-2-(2,5-difluorophenyl)ethanol exhibits neuroprotective activity, while its (S)-enantiomer shows reduced efficacy due to steric mismatches in enzyme binding pockets .
- Methodology : Use enantiomerically pure samples and standardized assays (e.g., enzyme inhibition kinetics or cellular viability tests) to isolate fluorination effects from stereochemical variables .
Q. How can researchers resolve discrepancies in thermodynamic stability data for fluorinated amino alcohols?
- Approach : Combine calorimetry (DSC/TGA) with computational Gibbs free energy calculations. For example, fluorinated derivatives like 2-amino-1-(2,3-dichlorophenyl)ethanol HCl show lower thermal stability (decomposition at 150°C) compared to non-halogenated analogs .
- Validation : Compare with structurally similar compounds, such as ethyl 3-(2,4-difluorophenyl)acrylate, where fluorine substitution reduces melting points by 20–30°C .
Q. What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?
- Catalyst Selection : Chiral ligands like BINAP or Jacobsen’s catalyst improve ee to >90% in reductive amination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization for fluorinated intermediates .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Storage : Protect from moisture and light at 2–8°C to prevent racemization .
- PPE : Use nitrile gloves and fume hoods due to potential amine-related sensitization risks, as noted in safety data for analogs like 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
